
Fenretinide Glucuronide Monosodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenretinide Glucuronide Monosodium Salt (FGMS) is a novel synthetic compound with a wide range of potential applications in scientific research and medical treatments. FGMS is a derivative of fenretinide, a synthetic retinoid that has been studied for its potential to modulate the activity of various enzymes and proteins involved in cell growth and differentiation. FGMS is synthesized by the condensation of fenretinide with glucuronic acid and sodium monohydrogen phosphate. This compound has been extensively studied for its potential to target and modulate the activity of several enzymes and proteins, making it a promising agent for a variety of therapeutic and diagnostic applications.
作用机制
The mechanism of action of Fenretinide Glucuronide Monosodium Salt is thought to involve the binding of the compound to a specific retinoid receptor, which then initiates a cascade of events that leads to the modulation of various enzymes and proteins involved in cell growth and differentiation. Specifically, Fenretinide Glucuronide Monosodium Salt is thought to bind to retinoic acid receptor gamma (RAR-γ), a nuclear receptor that is involved in the regulation of gene expression. Upon binding to RAR-γ, Fenretinide Glucuronide Monosodium Salt is thought to activate a series of signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which ultimately leads to the modulation of various enzymes and proteins involved in cell growth and differentiation.
Biochemical and Physiological Effects
Fenretinide Glucuronide Monosodium Salt has been studied for its potential to modulate the activity of various enzymes and proteins involved in cell growth and differentiation. Specifically, Fenretinide Glucuronide Monosodium Salt has been shown to modulate the activity of several enzymes involved in cell proliferation, apoptosis, and invasion. It has also been shown to modulate the activity of several transcription factors involved in gene expression and to modulate the activity of various proteins involved in inflammation and immune responses.
实验室实验的优点和局限性
The main advantage of Fenretinide Glucuronide Monosodium Salt for lab experiments is its ability to modulate the activity of various enzymes and proteins involved in cell growth and differentiation. This makes it a promising agent for a variety of therapeutic and diagnostic applications. However, there are some limitations that should be considered when using Fenretinide Glucuronide Monosodium Salt for lab experiments. For example, the compound is unstable and can be degraded by light and heat. In addition, the compound is highly toxic and should be handled with caution.
未来方向
The potential of Fenretinide Glucuronide Monosodium Salt for therapeutic and diagnostic applications has yet to be fully explored. Future studies should focus on identifying the exact mechanism of action of Fenretinide Glucuronide Monosodium Salt and its potential to modulate the activity of various enzymes and proteins involved in disease processes. In addition, future studies should focus on developing more effective delivery systems for Fenretinide Glucuronide Monosodium Salt, as well as identifying potential drug interactions and side effects. Finally, future studies should focus on identifying potential clinical applications of Fenretinide Glucuronide Monosodium Salt, such as in cancer therapy and the treatment of inflammatory and immune disorders.
合成方法
Fenretinide Glucuronide Monosodium Salt is synthesized by a condensation reaction between fenretinide and glucuronic acid in the presence of sodium monohydrogen phosphate. The reaction is carried out in aqueous solution at a pH of 7.0-7.5 and a temperature of 25-30°C. The reaction is catalyzed by a tertiary amine, such as triethylamine, and the product is isolated by precipitation with ethanol. The isolated product is then purified by recrystallization from aqueous ethanol.
科学研究应用
Fenretinide Glucuronide Monosodium Salt has been extensively studied for its potential to target and modulate the activity of various enzymes and proteins involved in cell growth and differentiation. It has been used in studies to investigate the effects of retinoid signaling on cancer cell proliferation, apoptosis, and invasion. Fenretinide Glucuronide Monosodium Salt has also been used to study the effects of retinoid signaling on the regulation of gene expression and its potential to modulate the activity of various transcription factors. In addition, Fenretinide Glucuronide Monosodium Salt has been studied for its potential to modulate the activity of various proteins involved in inflammation and immune responses.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fenretinide Glucuronide Monosodium Salt involves the conversion of Fenretinide to Fenretinide Glucuronide, followed by the addition of monosodium salt to the glucuronide.", "Starting Materials": [ "Fenretinide", "Glucuronic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Fenretinide is dissolved in methanol and reacted with glucuronic acid in the presence of sodium hydroxide to form Fenretinide Glucuronide.", "Step 2: The resulting Fenretinide Glucuronide is then purified and dried.", "Step 3: The purified Fenretinide Glucuronide is dissolved in water and monosodium salt is added to the solution.", "Step 4: The resulting Fenretinide Glucuronide Monosodium Salt is then purified and dried." ] } | |
CAS 编号 |
76177-99-6 |
产品名称 |
Fenretinide Glucuronide Monosodium Salt |
分子式 |
C₃₂H₄₀NNaO₈ |
分子量 |
589.65 |
同义词 |
N-[4-(β-D-Glucopyranuronosyloxy)phenyl]retinamide Monosodium Salt; β-D-Glucopyranosiduronic Acid Retinamide Deriv. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



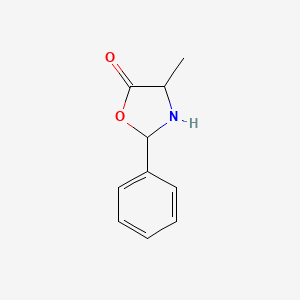
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)
![(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol](/img/structure/B1141803.png)
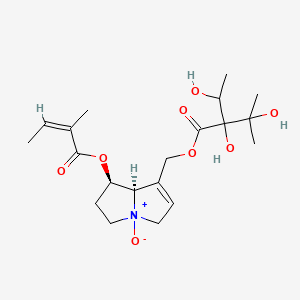
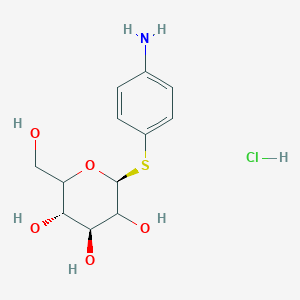
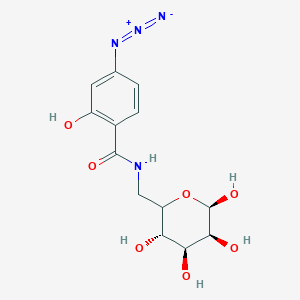
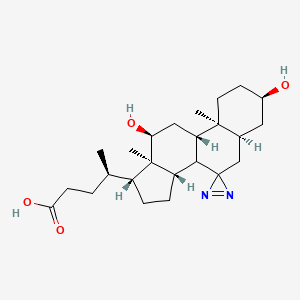
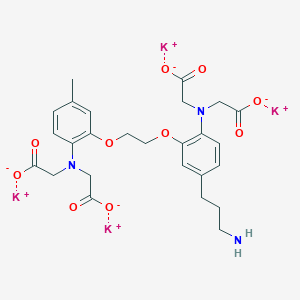
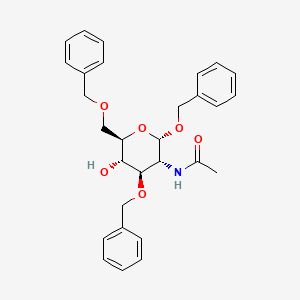
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)